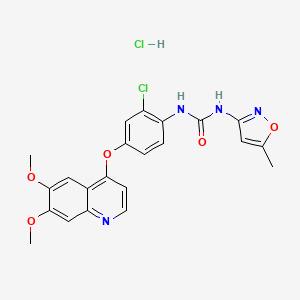
Tivozanib hydrochloride anhydrous
Overview
Description
Tivozanib Hydrochloride is the hydrochloride salt of tivisanib, an orally bioavailable inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2 and 3 with potential antiangiogenic and antineoplastic activities. Tivozanib binds to and inhibits VEGFRs 1, 2 and 3, which may result in the inhibition of endothelial cell migration and proliferation, inhibition of tumor angiogenesis and tumor cell death. VEGFR tyrosine kinases, frequently overexpressed by a variety of tumor cell types, play a key role in angiogenesis.
Scientific Research Applications
1. Biological Activity and Clinical Efficacy
Tivozanib hydrochloride monohydrate, a potent pan-VEGF receptor tyrosine kinase inhibitor, demonstrates significant biological activity. It surpasses other VEGF tyrosine kinase inhibitors in efficacy, showing promise in Phase I, II, and III clinical trials for advanced or metastatic renal cell carcinoma. Ongoing trials are exploring its combination with various anticancer agents, such as mTOR inhibitors, for other indications (Haberkorn & Eskens, 2013).
2. Pharmacokinetics and Food Interaction
A Phase I study revealed the impact of food on tivozanib pharmacokinetics. It indicated that food does not significantly affect the area under the curve (AUC) of tivozanib, although it decreases the maximum concentration (Cmax) by about 23%, suggesting tivozanib can be administered with or without food (Cotreau et al., 2014).
3. Combination Therapies and Tumor Response
A study on combining tivozanib with a modified FOLFOX-6 regimen in gastrointestinal tumors found it to be feasible and safe. The recommended dose was confirmed as 1.5 mg/day, and observed clinical responses warrant further exploration in gastrointestinal tumors (Oldenhuis et al., 2015).
4. Cardiac Safety
Research on the cardiac safety of tivozanib in patients with advanced solid tumors showed minimal effects on cardiac repolarization or ECG morphology, suggesting a tolerable safety profile in oncology subjects (Moore et al., 2014).
5. Efficacy Post-Progression on Other Therapies
Tivozanib has demonstrated anti-tumor activity and a tolerable adverse-event profile in patients with advanced renal cell carcinoma after progression on sorafenib, suggesting its potential as a second-line therapy (Nosov et al., 2013).
properties
CAS RN |
682745-43-3 |
|---|---|
Product Name |
Tivozanib hydrochloride anhydrous |
Molecular Formula |
C22H20Cl2N4O5 |
Molecular Weight |
491.3 g/mol |
IUPAC Name |
1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrochloride |
InChI |
InChI=1S/C22H19ClN4O5.ClH/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H |
InChI Key |
NVOQFPILSQNESS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.Cl |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.Cl |
Other CAS RN |
682745-43-3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

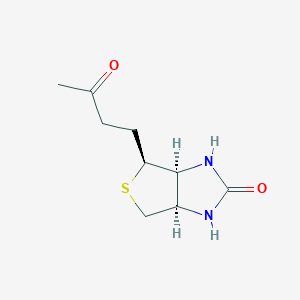

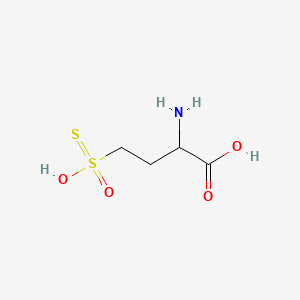
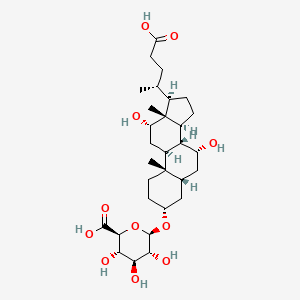
![(2,4-Dimethylpyridin-3-yl)-[4-methyl-4-[3-methyl-4-[1-[4-(trifluoromethyl)phenyl]ethyl]piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B1259076.png)
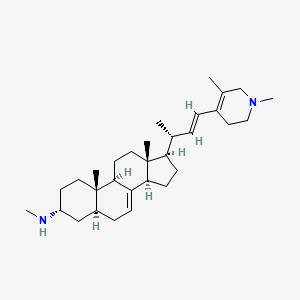
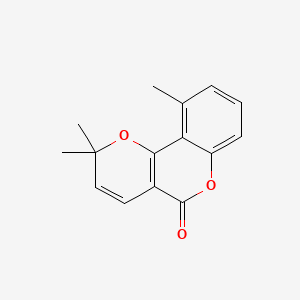


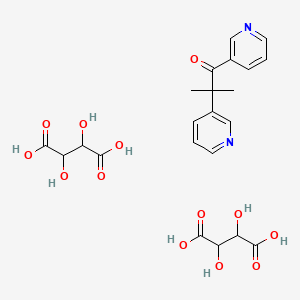
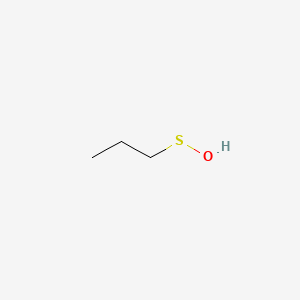
![N-(1-cyclohexyl-3,4-dihydroxy-5-morpholin-4-ylpentyl)-2-[[2-(ethylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]hexanamide](/img/structure/B1259088.png)
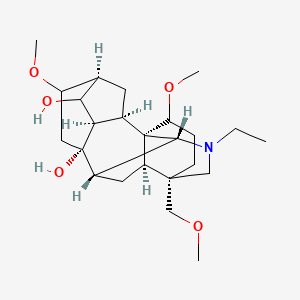
![(5R)-5-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexan-2-one](/img/structure/B1259090.png)